molecular formula C20H20N2O5S B11394432 5,7-dimethyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide

5,7-dimethyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide

Cat. No.: B11394432
M. Wt: 400.4 g/mol
InChI Key: JNKWKDSSOLXTHA-UHFFFAOYSA-N
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Description

5,7-Dimethyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide is a complex organic compound with a molecular formula of C18H16N2O5S . This compound is characterized by its chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring. The presence of sulfamoyl and carboxamide groups in its structure suggests potential biological activity, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 5,7-dimethyl-4-hydroxycoumarin with 2-(4-sulfamoylphenyl)ethylamine under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfamoyl and carboxamide groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or acetonitrile, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or other oxidized derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

5,7-Dimethyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Its potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5,7-dimethyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The chromene core may interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dimethyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of both sulfamoyl and carboxamide groups, along with the chromene core, provides a versatile platform for chemical modifications and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H20N2O5S

Molecular Weight

400.4 g/mol

IUPAC Name

5,7-dimethyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]chromene-2-carboxamide

InChI

InChI=1S/C20H20N2O5S/c1-12-9-13(2)19-16(23)11-18(27-17(19)10-12)20(24)22-8-7-14-3-5-15(6-4-14)28(21,25)26/h3-6,9-11H,7-8H2,1-2H3,(H,22,24)(H2,21,25,26)

InChI Key

JNKWKDSSOLXTHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)C

Origin of Product

United States

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